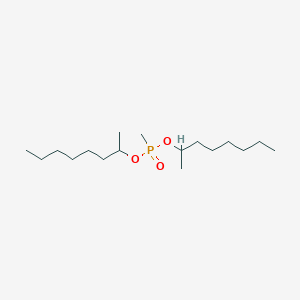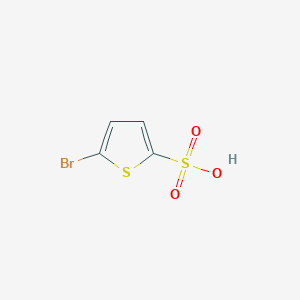
4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine is a complex organic compound with a unique structure that includes bromine, cyclopropylmethyl, isopropyl, and methoxy groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Bromination: Introduction of bromine atoms to the pyridine ring.
Alkylation: Addition of cyclopropylmethyl and isopropyl groups.
Methoxylation: Introduction of the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, often involving:
Temperature control: Maintaining specific temperatures to favor desired reactions.
Catalysts: Using catalysts to accelerate reactions and improve selectivity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine undergoes various chemical reactions, including:
Substitution reactions: Replacement of bromine atoms with other functional groups.
Oxidation and reduction: Alteration of the oxidation state of the compound.
Coupling reactions: Formation of new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace bromine atoms.
Oxidizing agents: Employed in oxidation reactions to introduce oxygen-containing groups.
Reducing agents: Used in reduction reactions to remove oxygen-containing groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex molecules.
Aplicaciones Científicas De Investigación
4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Material science: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylpyridine: Shares the bromine and pyridine core but lacks additional functional groups.
Methyl 4-bromo-2-(bromomethyl)benzoate: Similar bromomethyl group but different core structure.
Uniqueness
This detailed article provides a comprehensive overview of 4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C14H19Br2NO |
|---|---|
Peso molecular |
377.11 g/mol |
Nombre IUPAC |
4-bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-6-methoxy-5-propan-2-ylpyridine |
InChI |
InChI=1S/C14H19Br2NO/c1-8(2)12-13(16)10(6-9-4-5-9)11(7-15)17-14(12)18-3/h8-9H,4-7H2,1-3H3 |
Clave InChI |
PYCCTZQVRGYXDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=C(N=C1OC)CBr)CC2CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)



![2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B12093280.png)

![[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate;hydrochloride](/img/structure/B12093298.png)






